



# AZD-8529: Application Notes and Protocols for Reinstatement Models of Addiction

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of **AZD-8529**, a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2), in preclinical reinstatement models of addiction.

## Introduction

AZD-8529 is a potent and specific mGluR2 PAM that enhances the receptor's response to endogenous glutamate.[1][2] mGluR2s are predominantly located on presynaptic terminals and function as autoreceptors to inhibit glutamate release.[3][4][5][6][7] Dysregulation of glutamate homeostasis is a key feature of addiction, and mGluR2 has emerged as a promising therapeutic target. By potentiating mGluR2 activity, AZD-8529 can attenuate the excessive glutamate release associated with drug craving and seeking, thereby reducing the likelihood of relapse.[3][8] Preclinical studies have demonstrated the efficacy of AZD-8529 in reducing reinstatement of seeking for various substances of abuse, including nicotine, alcohol, and methamphetamine.[9][10][11][12][13]

## **Mechanism of Action**

**AZD-8529** acts as a positive allosteric modulator at the mGluR2. It binds to a site on the receptor distinct from the glutamate binding site and potentiates the receptor's response to glutamate. This leads to a decrease in the presynaptic release of glutamate, thereby modulating synaptic transmission in key brain circuits involved in addiction and reward.





Click to download full resolution via product page

Figure 1: Mechanism of action of AZD-8529.

## **Quantitative Data Summary**

The following tables summarize the key quantitative data from preclinical studies investigating **AZD-8529** in reinstatement models of addiction.

Table 1: AZD-8529 Dosing and Administration

| Animal<br>Model    | Substance<br>of Abuse | AZD-8529<br>Dose Range | Route of<br>Administrat<br>ion | Timing of<br>Administrat<br>ion | Reference |
|--------------------|-----------------------|------------------------|--------------------------------|---------------------------------|-----------|
| Rat                | Alcohol               | 20 - 40 mg/kg          | Subcutaneou<br>s (s.c.)        | 3 hours prior to session        | [9][11]   |
| Rat                | Methampheta<br>mine   | 20 - 40 mg/kg          | Subcutaneou<br>s (s.c.)        | 3 hours prior to session        | [12]      |
| Squirrel<br>Monkey | Nicotine              | 0.03 - 10<br>mg/kg     | Intramuscular<br>(i.m.)        | Not specified                   | [3][13]   |

Table 2: Effects of AZD-8529 on Reinstatement Behavior



| Substance of Abuse  | Reinstatem<br>ent Model           | Animal<br>Model    | AZD-8529<br>Effect                 | Effective<br>Doses | Reference |
|---------------------|-----------------------------------|--------------------|------------------------------------|--------------------|-----------|
| Alcohol             | Cue-induced                       | Rat                | ↓<br>Reinstatemen<br>t             | 20 and 40<br>mg/kg | [9][11]   |
| Alcohol             | Stress-<br>induced<br>(footshock) | Rat                | ↔ No effect                        | 20 and 40<br>mg/kg | [9]       |
| Methampheta<br>mine | Cue-induced                       | Rat                | ↓<br>Reinstatemen<br>t (on day 21) | 40 mg/kg           | [12]      |
| Nicotine            | Cue-induced                       | Squirrel<br>Monkey | ↓<br>Reinstatemen<br>t             | 0.3 - 3 mg/kg      | [3][13]   |
| Nicotine            | Nicotine-<br>primed               | Squirrel<br>Monkey | ↓<br>Reinstatemen<br>t             | 0.3 - 3 mg/kg      | [3][13]   |

Key:↓ = Decrease; ↔ = No significant effect

## **Experimental Protocols**

The following are detailed protocols for conducting reinstatement studies with AZD-8529.

# Protocol 1: Cue-Induced Reinstatement of Alcohol Seeking in Rats

This protocol is adapted from studies demonstrating the efficacy of **AZD-8529** in a rat model of alcohol relapse.[9][11]

- 1. Animals and Housing:
- Male Wistar rats are individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle.



• Food and water are available ad libitum unless otherwise specified.

#### 2. Apparatus:

 Standard operant conditioning chambers equipped with two levers, a cue light above each lever, and a liquid dispenser.

#### 3. Self-Administration Training:

- Rats are trained to self-administer a 20% ethanol solution on a Fixed-Ratio 1 (FR1) schedule
  of reinforcement, where one lever press results in the delivery of 0.1 ml of the ethanol
  solution.
- Each reinforcer delivery is paired with a discrete cue complex (e.g., illumination of the cue light and an audible tone) for 5 seconds.
- Training sessions are conducted daily for 60 minutes until stable responding is achieved (e.g., less than 20% variation in intake over three consecutive days).

#### 4. Extinction:

- Following stable self-administration, the ethanol solution is replaced with water, and lever presses no longer result in ethanol delivery or presentation of the associated cues.
- Extinction sessions are conducted daily until responding on the active lever decreases to a
  predetermined criterion (e.g., less than 25% of the average of the last three selfadministration sessions).

#### 5. Reinstatement Testing:

- On the test day, rats are administered AZD-8529 (20 or 40 mg/kg, s.c.) or vehicle 3 hours before the session.
- During the reinstatement test, presses on the previously active lever result in the presentation of the conditioned cues (light and tone) but no ethanol delivery.
- The number of presses on the active and inactive levers is recorded.





Click to download full resolution via product page

Figure 2: Workflow for cue-induced reinstatement.

# Protocol 2: Nicotine-Primed and Cue-Induced Reinstatement in Squirrel Monkeys

This protocol is based on studies investigating the effects of **AZD-8529** on nicotine seeking in a non-human primate model.[3][13]

- 1. Animals and Housing:
- Adult male squirrel monkeys are housed individually with a 12-hour light/dark cycle.
- Water is continuously available, and feeding is scheduled to maintain a healthy weight.
- 2. Apparatus:



- Operant conditioning chambers equipped with two levers, visual cues, and an intravenous drug delivery system.
- 3. Self-Administration Training:
- Monkeys are trained to self-administer nicotine (e.g., 0.01 mg/kg/infusion) intravenously on a Fixed-Ratio 10 (FR10) schedule.
- Each nicotine infusion is paired with the presentation of a visual cue (e.g., illumination of a stimulus light) for a set duration.
- Training continues until stable responding is established.
- 4. Extinction:
- Nicotine is replaced with saline, and lever presses no longer result in drug infusion or cue presentation.
- Extinction sessions are conducted until responding is significantly reduced.
- 5. Reinstatement Testing:
- Nicotine-Primed Reinstatement:
  - Monkeys are pretreated with **AZD-8529** (0.3, 1, or 3 mg/kg, i.m.) or vehicle.
  - A priming injection of nicotine (e.g., 0.1 mg/kg, i.v.) is administered immediately before the session.
  - Lever presses are recorded, but no nicotine is delivered.
- Cue-Induced Reinstatement:
  - Monkeys are pretreated with AZD-8529 (0.3, 1, or 3 mg/kg, i.m.) or vehicle.
  - During the test session, presses on the active lever result in the presentation of the conditioned visual cue but no nicotine infusion.



Lever presses are recorded.

### Conclusion

**AZD-8529** demonstrates considerable promise as a pharmacological agent for the treatment of addiction. Its mechanism of action, targeting the dysregulated glutamate system, offers a novel approach to relapse prevention. The protocols outlined above provide a framework for researchers to further investigate the efficacy and underlying mechanisms of **AZD-8529** and other mGluR2 PAMs in preclinical models of addiction. These studies are crucial for the continued development of more effective pharmacotherapies for substance use disorders.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease PMC [pmc.ncbi.nlm.nih.gov]
- 2. AZD8529 [openinnovation.astrazeneca.com]
- 3. The novel metabotropic glutamate receptor 2 positive allosteric modulator, AZD8529, decreases nicotine self-administration and relapse in squirrel monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabotropic Glutamate Receptor 2/3 as Targets for Treating Nicotine Addiction PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deletion of the type 2 metabotropic glutamate receptor increases heroin abuse vulnerability in transgenic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. storage.imrpress.com [storage.imrpress.com]
- 7. Group II metabotropic glutamate receptors (mGlu2/3) in drug addiction PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of novel allosteric modulators of metabotropic glutamate receptors on drug selfadministration and relapse: a review of preclinical studies and their clinical implications -PMC [pmc.ncbi.nlm.nih.gov]



- 9. The mGluR2 Positive Allosteric Modulator, AZD8529, and Cue-Induced Relapse to Alcohol Seeking in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The mGluR2 Positive Allosteric Modulator, AZD8529, and Cue-Induced Relapse to Alcohol Seeking in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of the novel positive allosteric modulator of mGluR2 AZD8529 on incubation of methamphetamine craving after prolonged voluntary abstinence in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Novel Metabotropic Glutamate Receptor 2 Positive Allosteric Modulator, AZD8529, Decreases Nicotine Self-Administration and Relapse in Squirrel Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AZD-8529: Application Notes and Protocols for Reinstatement Models of Addiction]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666240#azd-8529-protocol-for-reinstatement-models-of-addiction]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







© 2025 BenchChem. All rights reserved.